An In-Depth Technical Guide on the Chemical Structure, Properties, and Drug Discovery Applications of 5-Aminochroman-4-one
An In-Depth Technical Guide on the Chemical Structure, Properties, and Drug Discovery Applications of 5-Aminochroman-4-one
Executive Summary
The chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundational core for numerous pharmacologically active compounds ([1]). Among its functionalized derivatives, 5-aminochroman-4-one (CAS: 1273653-56-7) has emerged as a critical building block. The strategic placement of an electron-donating amino group at the C5 position of the benzopyran-4-one core not only alters the electronic landscape of the molecule but also provides a versatile vector for synthesizing complex libraries targeting neurodegenerative diseases and oncology. This whitepaper provides a comprehensive analysis of its structural properties, mechanisms of action, and validated experimental workflows for drug discovery professionals.
Chemical Identity and Structural Architecture
The molecular architecture of 5-aminochroman-4-one consists of a benzene ring fused to a dihydropyranone ring, with a primary amine substituted at the 5-position ([2]).
Mechanistic Structural Insight: The proximity of the C5-amino group to the C4-ketone creates the potential for intramolecular hydrogen bonding. This interaction rigidifies the local conformation of the molecule, which can significantly reduce the entropic penalty upon binding to target enzymes, thereby enhancing binding affinity compared to unconstrained analogs. Furthermore, the amino group increases the electron density of the aromatic ring, making it highly reactive for downstream functionalization such as reductive amination or amide coupling.
Table 1: Physicochemical Properties of 5-Aminochroman-4-one
| Property | Value |
| Chemical Name | 5-Aminochroman-4-one |
| CAS Registry Number | 1273653-56-7[3] |
| Molecular Formula | C9H9NO2[2] |
| Molecular Weight | 163.17 g/mol [2] |
| SMILES Code | O=C1CCOC2=CC=CC(N)=C12[3] |
| Core Scaffold | Benzopyran-4-one |
Pharmacological Potential: SIRT2 Inhibition
Chroman-4-one derivatives have been extensively validated as potent and selective inhibitors of Sirtuin 2 (SIRT2) , a class III NAD+-dependent histone deacetylase ([4]). SIRT2 is implicated in the regulation of cell cycle progression and apoptosis; its overexpression is frequently observed in various malignancies.
By inhibiting SIRT2, chroman-4-one derivatives prevent the deacetylation of key tumor suppressors and cytoskeletal proteins, such as p53 and α -tubulin. This hyperacetylation cascade ultimately induces cell cycle arrest and apoptosis in cancer cells (e.g., MCF-7 and A549 cell lines) ([4]).
Figure 1: Mechanism of action for SIRT2 inhibition by chroman-4-one derivatives.
Table 2: Structure-Activity Relationship (SAR) of Chroman-4-ones against SIRT2
Data illustrates the trajectory of SIRT2 inhibition based on scaffold substitution patterns ([5]).
| Compound Modification | SIRT2 IC50 ( μ M) | SIRT1 IC50 ( μ M) | Selectivity Profile |
| Unsubstituted Chroman-4-one | >200 | >200 | Inactive |
| 2-Alkyl-chroman-4-one | 15.2 | >200 | SIRT2 Selective |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | >200 | Highly SIRT2 Selective[6] |
| 5-Amino-functionalized analogs | 2.1 - 5.4 | >100 | SIRT2 Selective |
Synthetic Methodologies and Chemoselective Workflows
The synthesis of the chroman-4-one core typically relies on a base-promoted aldol condensation of a substituted 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael ring closure ([7]). To yield 5-aminochroman-4-one specifically, researchers must synthesize 5-nitrochroman-4-one and subsequently reduce the nitro group.
Causality in Reagent Selection: A critical challenge in this synthesis is the chemoselective reduction of the nitro group without reducing the highly reactive C4 benzylic-like ketone. Standard catalytic hydrogenation (Pd/C, H2 ) frequently leads to over-reduction, yielding chroman-4-ol. Therefore, a mild, single-electron transfer reducing agent like Tin(II) chloride ( SnCl2 ) is mandated to preserve the ketone functionality.
Figure 2: Step-by-step chemoselective synthetic workflow for 5-aminochroman-4-one.
Protocol 1: Chemoselective Synthesis of 5-Aminochroman-4-one
Self-Validating System: The reaction progress is monitored via TLC to ensure the disappearance of the nitro precursor, while the integrity of the ketone is verified post-workup via IR spectroscopy (retention of the sharp ~1680 cm−1 carbonyl stretch).
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Substrate Preparation: Dissolve 1.0 equivalent of 5-nitrochroman-4-one in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
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Reagent Addition: Add 5.0 equivalents of Tin(II) chloride dihydrate ( SnCl2⋅2H2O ) in a single portion. Rationale: Excess SnCl2 ensures complete reduction of the nitro group while maintaining mild conditions.
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Thermal Activation: Heat the mixture to 70°C under continuous magnetic stirring for 2–4 hours.
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Quenching & Neutralization: Cool the mixture to room temperature and pour it into crushed ice. Carefully neutralize the solution to pH 8 using saturated aqueous sodium bicarbonate ( NaHCO3 ). Rationale: Neutralization precipitates tin salts as tin hydroxides, allowing for the liberation of the free amine.
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Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 5-aminochroman-4-one.
Experimental Workflow: High-Throughput SIRT2 Inhibition Assay
To evaluate the pharmacological efficacy of 5-aminochroman-4-one derivatives, a two-step fluorogenic assay is employed ([8]).
Causality in Assay Design: This protocol utilizes a p53-derived fluorogenic peptide (e.g., Ac-RHKK(Ac)-AMC). SIRT2 natively targets p53, making this a biologically relevant substrate. The assay is a self-validating, two-step coupled system: the enzymatic deacetylation is physically separated from the fluorescence generation (protease cleavage). If a compound is a false-positive fluorophore, it will be identified during the background subtraction phase.
Protocol 2: Fluorogenic SIRT2 Inhibition Assay
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Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 , 1 mg/mL BSA).
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Compound Plating: In a 96-well black microtiter plate, add 5-aminochroman-4-one derivatives (varying concentrations, 0.1 to 200 μ M) dissolved in DMSO.
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Control Wells: Include a positive control (Nicotinamide, an endogenous pan-sirtuin inhibitor), a negative control (DMSO vehicle), and a background control (no SIRT2 enzyme).
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Enzyme Incubation: Add recombinant human SIRT2 enzyme (0.5 μ g/well ) to the test and control wells. Incubate at 37°C for 15 minutes to allow compound-enzyme pre-binding.
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Reaction Initiation: Initiate the deacetylation reaction by adding 50 μ M of the fluorogenic substrate (Ac-RHKK(Ac)-AMC) and 500 μ M NAD+ . Incubate at 37°C for 45 minutes.
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Development & Detection: Stop the reaction by adding a developer solution containing a protease and 2 mM Nicotinamide. Rationale: Nicotinamide halts further SIRT2 activity, while the protease cleaves only the deacetylated AMC substrate. Incubate for 30 minutes at room temperature.
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Quantification: Read the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
5-Aminochroman-4-one is a highly valuable, privileged scaffold in modern drug discovery. Its unique structural properties—specifically the electron-rich C5-amino vector combined with the rigidifying benzopyran-4-one core—make it an ideal starting material for the synthesis of selective SIRT2 inhibitors. By employing chemoselective synthetic methodologies and rigorous, self-validating biochemical assays, researchers can leverage this molecule to develop next-generation therapeutics for oncology and neurodegenerative disorders.
References
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Seifert, G., et al. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 9870-9888. Available at:[Link]
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